molecular formula C16H22N2S2 B5366756 Tert-butyl [4-(tert-butylsulfanyl)-1-phthalazinyl] sulfide

Tert-butyl [4-(tert-butylsulfanyl)-1-phthalazinyl] sulfide

Cat. No.: B5366756
M. Wt: 306.5 g/mol
InChI Key: BMDABBSREHFIFQ-UHFFFAOYSA-N
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Description

Tert-butyl [4-(tert-butylsulfanyl)-1-phthalazinyl] sulfide is an organic compound characterized by the presence of tert-butyl groups and sulfanyl groups attached to a phthalazine ring

Properties

IUPAC Name

1,4-bis(tert-butylsulfanyl)phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2S2/c1-15(2,3)19-13-11-9-7-8-10-12(11)14(18-17-13)20-16(4,5)6/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDABBSREHFIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=NN=C(C2=CC=CC=C21)SC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [4-(tert-butylsulfanyl)-1-phthalazinyl] sulfide typically involves the reaction of tert-butylsulfanyl groups with a phthalazine derivative. One common method involves the use of tert-butylmagnesium chloride as a starting material, which undergoes a multi-step synthesis process to form the desired compound . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [4-(tert-butylsulfanyl)-1-phthalazinyl] sulfide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles like sodium hydride for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of functionalized derivatives.

Scientific Research Applications

Tert-butyl [4-(tert-butylsulfanyl)-1-phthalazinyl] sulfide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound can be used in studies involving sulfur metabolism and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl [4-(tert-butylsulfanyl)-1-phthalazinyl] sulfide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanyl groups can participate in redox reactions, while the phthalazine ring can interact with aromatic systems in biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl [4-(tert-butylsulfanyl)-1-phthalazinyl] sulfide is unique due to the presence of both tert-butyl and sulfanyl groups attached to a phthalazine ring. This combination of structural features provides a distinct set of chemical and biological properties, making it valuable in various fields of research and industry.

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